Cas no 1262002-42-5 (5-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde)
5-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- DTXSID20686249
- MFCD18315902
- 4-(5-FORMYLTHIOPHEN-2-YL)-2-NITROPHENOL
- 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95%
- 1262002-42-5
- 5-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde
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- MDL: MFCD18315902
- Inchi: 1S/C11H7NO4S/c13-6-8-2-4-11(17-8)7-1-3-10(14)9(5-7)12(15)16/h1-6,14H
- InChI Key: OVSAFHWCZCVJEH-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC=C1C1C=CC(=C(C=1)[N+](=O)[O-])O
Computed Properties
- Exact Mass: 249.00957888Da
- Monoisotopic Mass: 249.00957888Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 111Ų
5-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322108-5 g |
4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95%; . |
1262002-42-5 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB322108-5g |
4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95%; . |
1262002-42-5 | 95% | 5g |
€1159.00 | 2025-04-21 |
5-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde Suppliers
5-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 5-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde
Introduction to 5-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde (CAS No. 1262002-42-5)
5-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1262002-42-5, has garnered considerable attention due to its potential applications in drug discovery and synthetic chemistry. The molecular structure of this compound incorporates a thiophene ring, a hydroxyl group, and a nitro group, which contribute to its reactivity and utility in various chemical transformations.
The< strong> thiophene-2-carbaldehyde moiety in the molecular structure of 5-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde is particularly noteworthy. Thiophenes are heterocyclic compounds that are widely recognized for their role in medicinal chemistry due to their ability to interact with biological targets. The aldehyde functional group further enhances the compound's versatility, allowing it to participate in condensation reactions, Schiff base formations, and other synthetic pathways that are crucial for the development of novel pharmaceuticals.
Recent advancements in the field of medicinal chemistry have highlighted the importance of< strong> 4-Hydroxy-3-nitrophenyl derivatives in the design of bioactive molecules. The presence of both hydroxyl and nitro substituents on the aromatic ring provides multiple sites for interaction with biological targets, making this compound a valuable scaffold for drug development. Studies have demonstrated that such derivatives can exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
In the context of drug discovery, 5-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde has been investigated for its potential as an intermediate in the synthesis of more complex molecules. The compound's reactivity allows it to undergo various transformations, such as oxidation, reduction, and coupling reactions, which are essential steps in the synthesis of pharmaceutical intermediates. These properties make it a useful building block for chemists working on developing new therapeutic agents.
The< strong> hydroxyl group in the molecule is particularly interesting from a chemical perspective. Hydroxyl groups are known to participate in hydrogen bonding, which can influence the solubility and bioavailability of compounds. In drug design, optimizing hydrogen bonding interactions is crucial for improving the pharmacokinetic properties of drugs. The presence of this group in 5-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde may contribute to its ability to interact with biological targets in a specific manner.
The< strong> nitro group is another key feature of this compound. Nitro groups are often used in medicinal chemistry due to their ability to enhance binding affinity and metabolic stability. In some cases, nitro groups can be reduced to amino groups, which can further modify the pharmacological properties of a molecule. This dual functionality makes 5-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde a versatile intermediate for synthesizing a wide range of bioactive compounds.
Current research in synthetic chemistry has been focusing on developing efficient methods for incorporating heterocyclic structures into drug candidates. The< strong> thiophene ring is one such heterocycle that has shown promise in various therapeutic areas. Its aromaticity and ability to form stable complexes with biological targets make it an attractive scaffold for drug design. The work done with 5-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde contributes to this growing body of knowledge by providing insights into the reactivity and utility of thiophene-based intermediates.
The pharmaceutical industry continues to seek novel compounds that exhibit desirable pharmacological properties. Compounds like 5-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde play a crucial role in this endeavor by serving as starting points for the synthesis of more complex molecules. The structural features of this compound make it a promising candidate for further investigation in drug discovery programs.
In conclusion, 5-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde (CAS No. 1262002-42-5) is a significant compound with potential applications in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules. Ongoing research continues to explore its utility in drug development, highlighting its importance in the field.
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